N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as Furosemide, is a widely used diuretic drug that is commonly used to treat hypertension and edema. It is a potent loop diuretic that works by inhibiting the sodium-potassium-chloride co-transporter in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in decreased blood volume and reduced blood pressure.
Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored the antioxidant and anticancer activities of derivatives related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide. They found that some derivatives demonstrated significant antioxidant activity, surpassing even ascorbic acid in certain tests. Additionally, these compounds exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for cancer treatment applications (Tumosienė et al., 2020).
In Vivo Anticancer Activity
In another study, Suzuki et al. (2020) discovered a derivative, PVHD303, showing potent antiproliferative activity. PVHD303 was found to disrupt microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model. This suggests its potential as a potent anticancer agent with in vivo efficacy (Suzuki et al., 2020).
Anti-Tuberculosis Activity
The work of Bai et al. (2011) involved the synthesis of novel derivatives and their evaluation for anti-tuberculosis activity. They found that these derivatives displayed promising activity against tuberculosis, indicating their potential use in treating this infectious disease (Bai et al., 2011).
Synthesis in Green Chemistry
Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, indicating the compound's versatility in green chemistry applications (Kumar et al., 2017).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-24-17-6-4-16(5-7-17)8-14-27(22,23)20-15-18(19-3-2-11-25-19)21-9-12-26-13-10-21/h2-7,11,18,20H,8-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQQDUVORPDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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